molecular formula C15H16ClN3O2 B2517627 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide CAS No. 865249-47-4

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2517627
CAS No.: 865249-47-4
M. Wt: 305.76
InChI Key: BIMNWGYMQFOBIP-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a synthetic small molecule featuring the privileged 1,3,4-oxadiazole scaffold, a structure renowned in medicinal chemistry for its diverse biological activities. This compound is supplied exclusively for non-human research applications. Researchers are increasingly investigating 1,3,4-oxadiazole derivatives like this one for their significant potential in anticancer and antibacterial drug discovery. These compounds have demonstrated a remarkable ability to exert antiproliferative effects on malignant cells by targeting key enzymes and pathways essential for cancer cell survival, such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . Furthermore, structurally related N-(1,3,4-oxadiazol-2-yl)benzamides have been identified as potent agents against drug-resistant bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with some analogues exhibiting multi-targeting mechanisms that include disruption of bacterial membranes and regulation of essential biosynthetic pathways . The integration of the 2-chlorophenyl substituent and the cyclohexanecarboxamide moiety is designed to optimize interactions with biological targets, making this compound a valuable chemical tool for probing disease mechanisms and screening for new therapeutic agents in oncology and infectious disease research. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c16-12-9-5-4-8-11(12)14-18-19-15(21-14)17-13(20)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMNWGYMQFOBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diacylhydrazide Intermediate Synthesis

2-Chlorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. Subsequent reaction with hydrazine hydrate yields the diacylhydrazide:
$$
\text{2-Chlorobenzoic acid} \xrightarrow{\text{SOCl}2} \text{2-Chlorobenzoyl chloride} \xrightarrow{\text{NH}2\text{NH}_2} \text{N'-(2-chlorobenzoyl)hydrazine}
$$
Key conditions:

  • Thionyl chloride : 5 equivalents, reflux at 70°C for 4 hours.
  • Hydrazine hydrate : 2.2 equivalents in anhydrous dichloromethane (DCM), stirred at 0°C.

Cyclodehydration to 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine

Cyclization of the diacylhydrazide employs phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA):
$$
\text{N'-(2-Chlorobenzoyl)hydrazine} \xrightarrow{\text{POCl}_3} \text{5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine}
$$
Optimized protocol :

  • POCl₃ : 10 equivalents, reflux at 110°C for 6 hours.
  • Workup : Quench with ice-water, neutralize with NaHCO₃, extract with ethyl acetate.
  • Yield : 68–72% after silica gel chromatography (hexane:ethyl acetate, 3:1).

Acylation of Oxadiazole Amine with Cyclohexanecarboxylic Acid

The final step involves coupling 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine with cyclohexanecarboxylic acid via amide bond formation. Two methods dominate: acid chloride activation and carbodiimide-mediated coupling .

Acid Chloride Method

Cyclohexanecarboxylic acid is converted to its acid chloride using oxalyl chloride:
$$
\text{Cyclohexanecarboxylic acid} \xrightarrow{\text{(COCl)_2}} \text{Cyclohexanecarbonyl chloride}
$$
Reaction conditions :

  • Oxalyl chloride : 1.5 equivalents, catalytic dimethylformamide (DMF), 0°C to room temperature (RT), 2 hours.
  • Coupling : React acid chloride with oxadiazole amine (1:1 molar ratio) in DCM, triethylamine (2 equivalents), 0°C to RT overnight.
  • Workup : Wash

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group on the phenyl ring.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Applications

Mechanism of Action : Research indicates that compounds containing the oxadiazole moiety can induce apoptosis in cancer cells through mechanisms such as inhibiting histone deacetylases (HDAC) and thymidylate synthase. These interactions can disrupt cellular proliferation and promote cell cycle arrest.

Case Studies :

  • Antiproliferative Activity : A study evaluated various oxadiazole derivatives against several cancer cell lines. N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide exhibited significant cytotoxicity against leukemia cell lines, demonstrating over 80% inhibition at concentrations as low as 104M10^{-4}M .
  • Molecular Docking Studies : The compound was subjected to molecular docking studies against key targets involved in cancer progression. Results indicated strong binding affinities, suggesting its potential as a lead compound in anticancer drug development .

Antimicrobial Properties

The presence of the oxadiazole ring enhances the compound's antimicrobial activity against various pathogens.

Mechanism of Action : The antimicrobial properties are attributed to the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways within microbial cells.

Case Studies :

  • In Vitro Antibacterial Activity : The compound was tested against both Gram-positive and Gram-negative bacteria. It demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as an antibacterial agent .
  • Antifungal Evaluation : In addition to antibacterial activity, this compound showed promising antifungal properties against common fungal strains, further establishing its broad-spectrum antimicrobial potential .

Summary of Biological Activities

The following table summarizes the observed biological activities of this compound:

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerCCRF-CEM (leukemia)>80% inhibition2023
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntifungalCandida albicansMIC comparable to fluconazole2024

Mechanism of Action

The mechanism by which N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors related to its biological activities .

Comparison with Similar Compounds

Structural Differences :

  • Substituent Position: The target compound has a 2-chlorophenyl group, whereas Compound 6f (from ) features a 4-chloro-2-phenoxyphenyl substituent. The phenoxy group in 6f introduces an additional oxygen atom and a bulkier aromatic system.
  • Electronic Effects: The phenoxy group in 6f may increase electron density compared to the simpler 2-chlorophenyl group, altering reactivity or binding interactions.

Physicochemical Implications :

  • Spectral Data : Compound 6f’s IR and NMR data () indicate characteristic oxadiazole and carboxamide peaks, aligning with the target compound’s expected spectral profile.

Comparison with Tetrazole- and Triazole-Based Analogs

Heterocycle Differences :
and describe tetrazole- and triazole-based compounds (e.g., N-5-tetrazolyl-N′-aroyl ureas and 1,2,4-triazole-3-carboxyl derivatives). These heterocycles differ from oxadiazoles in electronic and hydrogen-bonding properties:

  • Tetrazoles : Highly aromatic and acidic (due to NH tautomerism), favoring ionic interactions.
  • Oxadiazoles : Electron-deficient, favoring π-π stacking and dipole interactions.

Comparison with N-(2-Chlorophenyl)-3-[5-(Trifluoromethyl)-1,3,4-Oxadiazol-2-yl]piperidine-1-carboxamide

Key Structural Variations :

  • Oxadiazole Substituent : The compared compound () has a trifluoromethyl group at the oxadiazole 5-position, whereas the target compound has a 2-chlorophenyl group. The CF₃ group enhances electronegativity and metabolic stability.
  • Carboxamide Backbone : The target compound uses a cyclohexane ring, while ’s analog employs a piperidine ring, introducing a basic nitrogen atom that could influence solubility and pH-dependent interactions.

Physicochemical Properties :

  • Lipophilicity : The trifluoromethyl group in ’s compound increases lipophilicity (logP) compared to the 2-chlorophenyl group.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Heterocycle Key Substituents Molecular Weight Notable Properties
Target Compound 1,3,4-Oxadiazole 2-Chlorophenyl, Cyclohexaneamide N/A High rigidity, moderate logP
Compound 6f () 1,3,4-Oxadiazole 4-Chloro-2-phenoxyphenyl N/A Higher logP, bulkier substituent
N-5-Tetrazolyl-N′-aroyl Ureas () Tetrazole Aroyl, alkyl/aryl groups ~300–350 Acidic, plant growth activity
’s Compound 1,3,4-Oxadiazole Trifluoromethyl, Piperidineamide 374.74 High electronegativity, basic N

Biological Activity

Chemical Structure and Properties

The molecular formula of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is C15H14ClN3O2, with a molecular weight of approximately 303.74 g/mol. The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl group and the cyclohexanecarboxamide moiety contributes to its unique reactivity and potential biological interactions.

Biological Activity Overview

Research has shown that compounds containing the oxadiazole moiety often exhibit significant biological activities, including:

  • Antimicrobial Activity : Many oxadiazole derivatives have demonstrated effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Compounds with oxadiazole structures have been explored for their ability to inhibit tumor cell proliferation and induce apoptosis.
  • Anti-inflammatory Effects : Some derivatives have been noted for their potential in reducing inflammation.

Comparative Analysis of Related Compounds

A comparative analysis of related compounds can provide insights into the expected biological activity of this compound. Below is a summary table of selected oxadiazole derivatives and their reported biological activities:

Compound NameStructure FeaturesBiological Activity
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-benzamideSimilar oxadiazole structureAnticancer
N-(5-(thienyl)-1,3,4-oxadiazol-2-yl)-carboxamideContains thiophene instead of phenylAntimicrobial
5-Aryl-1,3,4-OxadiazolesGeneral class with diverse aryl groupsAntifungal and anticancer

This table illustrates that compounds with similar structural features have been associated with various biological activities, suggesting that this compound may also possess significant bioactivity.

Mechanistic Insights

The mechanism of action for oxadiazole derivatives often involves interactions with cellular targets that lead to apoptosis in cancer cells or inhibition of microbial growth. For instance:

  • Apoptosis Induction : Certain oxadiazoles have been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to cell cycle arrest and apoptosis .
  • Cell Cycle Arrest : Compounds such as those derived from β-carbolines containing oxadiazole moieties have demonstrated the ability to cause cell cycle arrest at the G0/G1 phase .
  • Antioxidant Activity : Some studies have indicated that oxadiazoles can exhibit antioxidant properties by scavenging free radicals .

Case Studies

While direct studies on this compound are scarce, several case studies on related compounds provide valuable insights:

  • Anticancer Evaluation : In a study involving various 1,3,4-oxadiazole derivatives, significant anticancer activity was observed against multiple human tumor cell lines. For example, a derivative exhibited an IC50 value of 9.86 µM against PC-3 prostate cancer cells .
  • Antimicrobial Screening : Another study evaluated the antimicrobial potential of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated promising antibacterial activity in compounds structurally similar to this compound .

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